REACTION_CXSMILES
|
[I-].[C:2]([C:4]1[CH:5]=[N+:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1)#[N:3].[BH4-].[Na+]>CO.O>[C:2]([C:4]1[CH2:5][N:6]([CH3:10])[CH2:7][CH2:8][CH:9]=1)#[N:3] |f:0.1,2.3|
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Name
|
|
Quantity
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133 g
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Type
|
reactant
|
Smiles
|
[I-].C(#N)C=1C=[N+](C=CC1)C
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Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
1000 mL
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Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred for 1 hour at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition the mixture
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Type
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DISTILLATION
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Details
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Most of the methanol was distilled off
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Type
|
ADDITION
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Details
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To the residue was added saturated ammonium chloride solution (200 ml)
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Type
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EXTRACTION
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Details
|
the mixture was extracted three times with ether (300 ml)
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Type
|
WASH
|
Details
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The combined organ phases wee washed once with water
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Type
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EXTRACTION
|
Details
|
were then extracted three times with 4M hydrochloric
|
Type
|
WAIT
|
Details
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The colored aqueous phases were kept for 1 hour at room temperature
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Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with ether (250 ml)
|
Type
|
CUSTOM
|
Details
|
the combined organic phases were separated from the solid byproducts
|
Type
|
WASH
|
Details
|
The organic phase was washed with 4 portions of saturated sodium chloride solution (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1CN(CCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |